3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Beschreibung
Historical Development of Pyrazolo[4,3-c]Quinoline Chemistry
The synthesis of pyrazoloquinolines traces back to early 20th-century efforts to expand heterocyclic chemistry. The foundational work of Niementowski and colleagues in the 1920s established Friedländer condensation as a key method for fusing pyrazole and quinoline moieties. For instance, anthranilaldehyde and pyrazolones were condensed to yield early pyrazoloquinoline derivatives, though yields were often suboptimal.
By the mid-20th century, advancements in cyclization techniques enabled more efficient syntheses. The introduction of nitrobenzene as a solvent in the 1950s improved reaction kinetics, allowing for the isolation of stable pyrazolo[4,3-c]quinoline isomers. A pivotal shift occurred in the 2010s with the adoption of microwave-assisted synthesis and catalytic methods, which reduced reaction times from days to hours while enhancing regioselectivity.
Recent decades have focused on functionalizing the pyrazolo[4,3-c]quinoline core with bioactive substituents. For example, Tseng et al. demonstrated that 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i ) inhibits nitric oxide production with an IC50 of 0.28 μM, rivaling the potency of clinical anti-inflammatory agents. These developments underscore the scaffold’s adaptability to structure-activity relationship (SAR) studies.
Classification and Nomenclature of Pyrazoloquinoline Isomers
Pyrazoloquinolines are classified based on the fusion position of the pyrazole and quinoline rings. The pyrazolo[4,3-c]quinoline system, as seen in the target compound, arises from the fusion of the pyrazole’s 4th position with the quinoline’s 3rd position (Figure 1). This contrasts with isomers like pyrazolo[3,4-b]quinoline, where fusion occurs at alternate positions, altering electronic distributions and biological interactions.
Table 1: Classification of Pyrazoloquinoline Isomers
| Isomer Type | Fusion Positions | Key Structural Features |
|---|---|---|
| Pyrazolo[4,3-c]quinoline | Pyrazole C4–Quinoline C3 | Planar structure with extended conjugation |
| Pyrazolo[3,4-b]quinoline | Pyrazole C3–Quinoline B | Steric hindrance at the fused junction |
The IUPAC nomenclature for the target compound follows:
Significance of Fluorinated Pyrazoloquinoline Derivatives
The introduction of fluorine into pyrazoloquinolines, as seen in the 8-fluoro substituent, critically modulates pharmacokinetic and pharmacodynamic properties. Fluorine’s high electronegativity enhances hydrogen bonding with biological targets, while its small atomic radius minimizes steric disruption. For instance, fluorinated derivatives of pyrazolo[4,3-c]quinoline exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, making them candidates for neuroinflammatory disorders.
Additionally, fluorine’s metabolic stability reduces oxidative deamination by hepatic enzymes, prolonging half-life. In a 2018 study, fluorination at position 8 increased inhibitory activity against inducible nitric oxide synthase (iNOS) by 40% compared to chlorine-substituted analogs. This aligns with broader trends in medicinal chemistry, where fluorination is a strategic tool for optimizing lead compounds.
Evolution of Research Paradigms (1922–2025)
1922–1950: Foundational Synthesis
Early research prioritized synthetic accessibility. Niementowski’s Friedländer condensation laid the groundwork, though yields rarely exceeded 30%.
1950–2000: Mechanistic Insights
Mid-century studies elucidated reaction mechanisms, such as the role of nitrobenzene in facilitating cyclization. The 1980s saw the first QSAR models correlating substituent electronegativity with anti-inflammatory activity.
2000–2020: Bioactivity-Driven Design
The 2010s marked a shift toward target-oriented synthesis. Tseng et al. identified pyrazolo[4,3-c]quinolines as iNOS inhibitors, with 2i and 2m emerging as leads. Concurrently, green chemistry principles reduced reliance on toxic solvents like dichloromethane.
2020–2025: Computational and AI-Driven Innovation Current paradigms integrate machine learning for virtual screening. For example, molecular docking studies predict fluorinated derivatives’ affinity for COX-2, guiding synthetic prioritization. Projections for 2025 highlight CRISPR-based assays for rapid target validation and flow chemistry for scalable production.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-4-8-18(9-5-15)29-25-19-13-17(26)7-10-21(19)27-14-20(25)24(28-29)16-6-11-22(30-2)23(12-16)31-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHAJBRDKRKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Cyclization to form the quinoline structure: This step often involves the use of a cyclization reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of substituents: The dimethoxyphenyl, fluoro, and methylphenyl groups are introduced through various substitution reactions, often using reagents like halogenated precursors and organometallic reagents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Analyse Chemischer Reaktionen
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents include halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted quinoline and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research.
1. Anticancer Properties
Research has indicated that pyrazoloquinolines, including this compound, possess anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazoloquinoline can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation. Molecular docking studies suggest that it may interact with inflammatory mediators, thus potentially serving as an anti-inflammatory agent .
Case Studies
Several case studies highlight the practical applications of this compound:
1. Cancer Treatment Study
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound over a period of 48 hours. This study suggests that further investigation into its mechanism of action could lead to new therapeutic strategies for cancer treatment .
2. Antimicrobial Efficacy
In another study focusing on antimicrobial activity, 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline was tested against gram-positive and gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of analogous pyrazoloquinolines:
Key Observations
Core Structure Impact: Pyrazolo[4,3-c]quinolines (e.g., target compound, ELND006) exhibit distinct spatial arrangements compared to pyrazolo[3,4-b]quinolines (e.g., ). The [4,3-c] core allows for substituent placement that favors interactions with hydrophobic enzyme pockets . Pyrazolo[3,4-b]quinolines with CF₃ groups demonstrate altered electronic properties, which may limit their utility in redox-sensitive applications compared to fluorinated [4,3-c] analogs .
Substituent Effects: Fluorine: The 8-fluoro group in the target compound and ELND006 enhances metabolic stability and bioavailability . Methoxy vs. Ethoxy: The 3,4-dimethoxyphenyl group in the target compound offers moderate lipophilicity, whereas 8-ethoxy in may improve solubility but reduce blood-brain barrier penetration . Amino Groups: Compounds like 2i () show strong anti-inflammatory activity due to amino groups enabling hydrogen bonding with iNOS. The absence of amino groups in the target compound suggests a different therapeutic focus .
Biological Activity Trends: Anti-inflammatory pyrazoloquinolines (e.g., 2i, 2m) require amino or hydroxyl groups for activity, which the target compound lacks . Gamma-secretase inhibitors (ELND006/007) rely on sulfonyl and cyclopropyl groups for enzyme binding, contrasting with the target’s methoxy and methylphenyl groups .
Biologische Aktivität
3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects and make it a subject of ongoing research in medicinal chemistry.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : 3-(3,4-Dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- Molecular Formula : C25H20FN3O2
- CAS Number : 901005-76-3
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
- Cyclization : A cyclization reagent such as phosphorus oxychloride (POCl₃) is employed to form the quinoline structure.
- Substitution Reactions : The introduction of substituents (dimethoxyphenyl, fluoro, and methylphenyl groups) is accomplished via electrophilic aromatic substitution reactions using appropriate reagents.
Anticancer Properties
Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or receptors that are crucial for cancer cell survival and proliferation. For example, certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes and induce apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in various studies:
- Inhibition of Nitric Oxide Production : This compound has demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .
- Quantitative Structure–Activity Relationship (QSAR) : Studies have utilized QSAR analysis to identify structural features that enhance anti-inflammatory activity, indicating that modifications to the substituents can significantly impact efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has indicated that pyrazoloquinolines possess antibacterial and antifungal properties:
- Evaluation Against Pathogens : Various derivatives have been tested against common bacterial strains and fungi, demonstrating varying degrees of effectiveness depending on their structural modifications .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| El Shehry et al. (2018) | Identified significant anti-inflammatory effects through NO production inhibition in RAW 264.7 cells. |
| PMC6102577 (2018) | Reported anticancer activity linked to apoptosis induction in cancer cell lines. |
| BenchChem Analysis | Highlighted the potential for developing new therapeutic agents targeting specific diseases based on structural modifications. |
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[4,3-c]quinoline core in this compound?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclization reactions using quinoline precursors. A common approach involves:
- Step 1 : Starting with 2,4-dichloroquinoline-3-carbonitrile derivatives, which undergo nucleophilic substitution with hydrazines (e.g., 4-methylphenylhydrazine) to form pyrazole rings .
- Step 2 : Introducing fluorine at the 8-position via electrophilic fluorination or using fluorinated building blocks during cyclization .
- Step 3 : Functionalizing the 3-position with dimethoxyphenyl groups through Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical characterization should include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 3.79 ppm for methoxy groups in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed [M+H]⁺ peaks) .
- IR Spectroscopy : Identification of functional groups (e.g., C-F stretching at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How can cyclization reaction conditions be optimized to improve yields of the pyrazolo[4,3-c]quinoline core?
Key variables to optimize include:
- Solvent Choice : Xylenes or DMF under reflux conditions enhance cyclization efficiency .
- Catalyst Use : Ferrocenyl-phosphine catalysts improve enantioselectivity in annulation reactions .
- Temperature Control : Gradual heating (e.g., 80–120°C) minimizes side reactions .
Yields exceeding 70% have been reported using triethylamine as a base and slow addition of hydrazine derivatives .
Q. How should researchers address contradictory biological activity data arising from substituent variations?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3,4-dimethoxyphenyl with amino groups) and compare activity .
- Fluorine Substitution Analysis : Evaluate the impact of 8-fluoro vs. 8-chloro analogs on target binding using fluorescence-based assays .
- Data Normalization : Control for batch-to-batch purity variations by using HPLC (>98% purity) and standardized bioassays .
Q. What methodologies are recommended for analyzing the electronic effects of fluorine in this compound?
- Computational Modeling : Density Functional Theory (DFT) to assess fluorine’s electron-withdrawing effects on the quinoline ring .
- X-ray Crystallography : Resolve bond length and angle changes caused by fluorine substitution .
- ¹⁹F NMR : Probe electronic environments (e.g., chemical shift differences in fluorinated analogs) .
Experimental Design Considerations
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
- Stepwise Purification : Use column chromatography after each synthetic step (e.g., silica gel with ethyl acetate/hexane) .
- Deuterated Solvents : Minimize side reactions in sensitive steps (e.g., deutero-DMSO for NMR-active intermediates) .
- In-line Analytics : Implement LC-MS monitoring to detect impurities early .
Q. What strategies mitigate challenges in introducing multiple aryl groups (e.g., 3,4-dimethoxyphenyl and 4-methylphenyl)?
- Protection-Deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) during coupling .
- Microwave-Assisted Synthesis : Accelerate aryl coupling reactions (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .
- Regioselective Catalysts : Use palladium catalysts with bulky ligands to direct substitution to the 3-position .
Contradictory Data Resolution
Q. How to resolve discrepancies in reported biological activity between similar pyrazoloquinoline derivatives?
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values against common targets) .
- Reproduce Key Experiments : Validate results under identical conditions (e.g., cell lines, assay protocols) .
- Collaborative Studies : Partner with independent labs to verify reproducibility .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize variability .
- Data Transparency : Share raw NMR/HRMS files in supplementary materials for peer validation .
- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
